

Confirming the Structure of 4-Methoxyoxane-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

Cat. No.: B590501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to support the structural confirmation of **4-Methoxyoxane-4-carboxylic acid**. Due to the limited availability of public experimental data for this specific compound, this document leverages detailed information from structurally similar analogs, namely oxane-4-carboxylic acid and 4-hydroxyoxane-4-carboxylic acid. By comparing their synthesis and spectral data, researchers can predict and confirm the structural characteristics of **4-Methoxyoxane-4-carboxylic acid**.

Structural Overview

4-Methoxyoxane-4-carboxylic acid is a heterocyclic compound featuring a central oxane (tetrahydropyran) ring. A methoxy and a carboxylic acid group are attached to the C4 position. Its structure is confirmed by its IUPAC name, **4-methoxyoxane-4-carboxylic acid**, and its molecular formula, C₇H₁₂O₄.^[1] Alternative nomenclature includes 4-methoxytetrahydro-2H-pyran-4-carboxylic acid. The Chemical Abstracts Service (CAS) has assigned the identifier 1010836-49-3 to this compound.^[1]

Comparative Analysis of Spectroscopic Data

To aid in the structural elucidation of **4-Methoxyoxane-4-carboxylic acid**, the following tables provide experimental and predicted spectroscopic data for the target compound and its key analogs.

Table 1: Comparison of ^1H NMR Spectral Data

Compound	Chemical Shift (ppm) and Multiplicity
4-Methoxyoxane-4-carboxylic acid (Predicted)	~3.3 (s, 3H, -OCH ₃), ~2.0-2.2 (m, 4H, oxane CH ₂), ~3.6-3.8 (m, 4H, oxane CH ₂ -O), >10 (br s, 1H, -COOH)
Oxane-4-carboxylic acid	1.75-1.95 (m, 4H), 2.5 (m, 1H), 3.4 (t, 2H), 3.95 (dt, 2H), 12.2 (br s, 1H)
4-Hydroxyoxane-4-carboxylic acid (Predicted)	~1.8-2.0 (m, 4H, oxane CH ₂), ~3.5-3.7 (m, 4H, oxane CH ₂ -O), ~5.0 (br s, 1H, -OH), >10 (br s, 1H, -COOH)

Table 2: Comparison of ^{13}C NMR Spectral Data

Compound	Chemical Shift (ppm)
4-Methoxyoxane-4-carboxylic acid (Predicted)	~50 (-OCH ₃), ~35 (oxane CH ₂), ~65 (oxane CH ₂ -O), ~80 (C4), ~175 (-COOH)
Oxane-4-carboxylic acid	28.5 (2C), 42.0, 66.5 (2C), 182.0
4-Hydroxyoxane-4-carboxylic acid (Predicted)	~38 (oxane CH ₂), ~64 (oxane CH ₂ -O), ~75 (C4), ~178 (-COOH)

Table 3: Comparison of IR Spectral Data

Compound	Key IR Absorptions (cm ⁻¹)
4-Methoxyoxane-4-carboxylic acid (Predicted)	2500-3300 (O-H stretch, broad), 1700-1725 (C=O stretch), 1050-1150 (C-O stretch, ether)
Oxane-4-carboxylic acid	2500-3300 (O-H stretch, broad), 1705 (C=O stretch), 1100 (C-O stretch)
4-Hydroxyoxane-4-carboxylic acid (Predicted)	3200-3600 (O-H stretch, broad, alcohol), 2500-3300 (O-H stretch, broad, acid), 1700-1720 (C=O stretch), 1050-1150 (C-O stretch)

Table 4: Comparison of Mass Spectrometry Data

Compound	Molecular Ion (m/z) and Key Fragments
4-Methoxyoxane-4-carboxylic acid	[M] ⁺ •: 160.07; Predicted fragments: m/z 129 (M-OCH ₃), 115 (M-COOH), 87 (M-COOCH ₃)
Oxane-4-carboxylic acid	[M] ⁺ •: 130.06; Fragments: m/z 113 (M-OH), 85 (M-COOH)
4-Hydroxyoxane-4-carboxylic acid	[M] ⁺ •: 146.06; Predicted fragments: m/z 129 (M-OH), 101 (M-COOH), 83 (M-COOH, -H ₂ O)

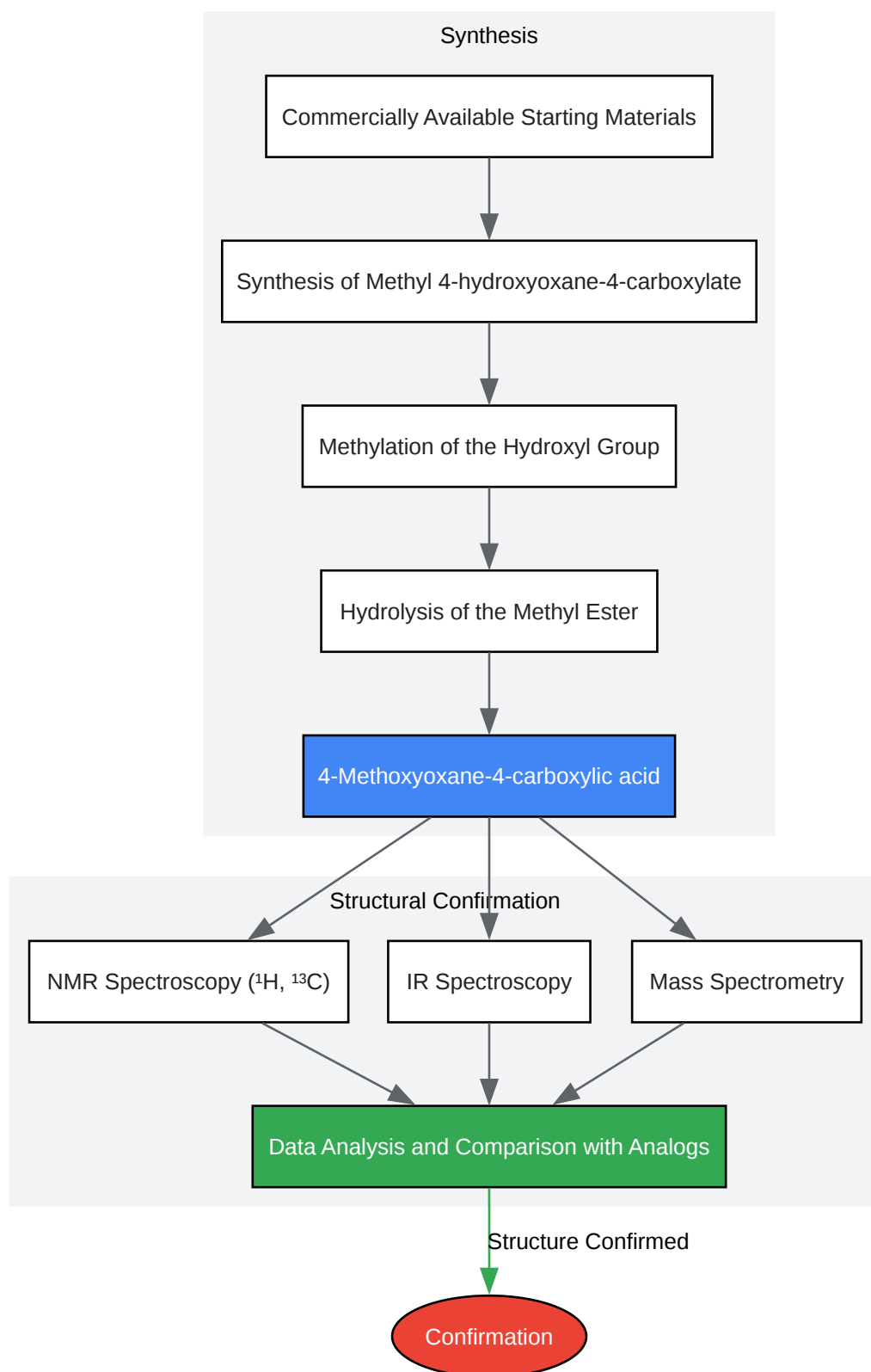
Experimental Protocols

While a specific, detailed synthesis for **4-Methoxyoxane-4-carboxylic acid** is not readily available in published literature, a plausible synthetic route can be devised based on established organic chemistry principles and protocols for analogous compounds. The proposed synthesis involves the creation of the oxane ring, followed by functional group manipulations at the 4-position.

Proposed Synthesis of **4-Methoxyoxane-4-carboxylic acid**:

A potential pathway to the target molecule begins with the synthesis of a suitable precursor, such as methyl 4-hydroxyoxane-4-carboxylate. This intermediate can then be methylated and subsequently hydrolyzed to yield the final product.

Logical Workflow for the Synthesis and Confirmation of **4-Methoxyoxane-4-carboxylic acid**



[Click to download full resolution via product page](#)

Caption: A logical workflow illustrating the proposed synthesis and subsequent structural confirmation of **4-Methoxyoxane-4-carboxylic acid**.

Detailed Experimental Protocol for a Key Analog: Synthesis of Oxane-4-carboxylic Acid

The synthesis of the parent compound, oxane-4-carboxylic acid, provides a foundational protocol that can be adapted. The following three-step synthesis is based on a published, commercially viable method.

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This step involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether.

- Procedure: To a solution of diethyl malonate and a suitable base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol), bis(2-chloroethyl) ether is added. The reaction mixture is heated under reflux. After completion of the reaction, the solvent is removed, and the residue is worked up to yield diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis of Diethyl tetrahydropyran-4,4-dicarboxylate

The diester is hydrolyzed to the corresponding dicarboxylic acid.

- Procedure: Diethyl tetrahydropyran-4,4-dicarboxylate is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. The reaction progress is monitored until the ester is fully consumed. The reaction mixture is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the tetrahydropyran-4,4-dicarboxylic acid. The solid product is collected by filtration and washed.

Step 3: Decarboxylation of Tetrahydropyran-4,4-dicarboxylic acid

The dicarboxylic acid is decarboxylated to yield the final product.

- Procedure: Tetrahydropyran-4,4-dicarboxylic acid is heated in a high-boiling solvent (e.g., xylene) to induce decarboxylation. The evolution of carbon dioxide is monitored. After the reaction is complete, the solvent is removed under reduced pressure, and the crude oxane-4-carboxylic acid is purified, for instance, by distillation or recrystallization.

Conclusion

While direct experimental data for **4-Methoxyoxane-4-carboxylic acid** is not widely reported, a comprehensive analysis of its structural analogs, oxane-4-carboxylic acid and 4-hydroxyoxane-4-carboxylic acid, provides a robust framework for its structural confirmation. The provided comparative spectroscopic data and the detailed synthesis protocol for a key analog offer valuable guidance for researchers working with this and related compounds. The predicted spectral data serves as a benchmark for the experimental characterization of **4-Methoxyoxane-4-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [ijprajournal.com](https://www.ijprajournal.com) [ijprajournal.com]
- To cite this document: BenchChem. [Confirming the Structure of 4-Methoxyoxane-4-carboxylic Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b590501#confirming-the-structure-of-4-methoxyoxane-4-carboxylic-acid\]](https://www.benchchem.com/product/b590501#confirming-the-structure-of-4-methoxyoxane-4-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com